4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone
Description
4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone is a halogenated aromatic ketone characterized by a butyrophenone backbone substituted with a bromine atom at the 4' position, a fluorine atom at the 2' position, and two methyl groups at the 3 and 3 positions of the ketone chain. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive bromine and fluorine substituents.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEMVTKCATWAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642404 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-78-8 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
| Compound/Material | Role in Synthesis | Notes |
|---|---|---|
| 4-Bromo-2-fluorophenyl derivatives | Aromatic halogenated starting material | Provides bromine and fluorine sites |
| Diethyl malonate or diethyl ester | Nucleophile for substitution | Used in malonate alkylation steps |
| Cuprous iodide (CuI) | Catalyst for nucleophilic substitution | Facilitates coupling reactions |
| Potassium tert-butoxide | Strong base | Deprotonates nucleophiles |
| Acid chlorides or acylating agents | For ketone formation | Introduces the butyrophenone group |
| Solvents: 1,4-dioxane, 2-methyltetrahydrofuran | Reaction media | Selected for solubility and stability |
Representative Synthetic Route
A typical preparation involves the following steps, adapted from related halogenated butyrophenone syntheses and patent literature:
Nucleophilic substitution reaction : Under nitrogen atmosphere and controlled temperature (40–120 °C), a halogenated aromatic compound (e.g., 4-bromo-2-fluorobenzene) is reacted with diethyl malonate in the presence of cuprous iodide catalyst and potassium tert-butoxide base. This step forms an intermediate diethyl ester substituted aromatic compound.
Hydrolysis and decarboxylation : The intermediate ester undergoes hydrolysis under reflux with aqueous base (e.g., 40% NaOH), followed by acidification to pH 2 and heating to induce decarboxylation, yielding the corresponding phenylacetic acid derivative.
Acylation to form ketone : The phenylacetic acid derivative is converted to the corresponding acid chloride or directly acylated to introduce the 3,3-dimethylbutyrophenone side chain, often via Friedel-Crafts acylation or related ketone-forming reactions.
Purification : The crude product is purified by recrystallization (e.g., from chloroform or petroleum ether) to obtain pure this compound.
Detailed Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | N2 atmosphere, 50 °C, 18 h, cuprous iodide catalyst, potassium tert-butoxide base | 40–60 | Reaction time and catalyst loading critical |
| Hydrolysis and decarboxylation | Reflux with 40% NaOH, acidification to pH 2, heating 0.5 h | 85–90 | Complete hydrolysis essential for purity |
| Acylation (ketone formation) | Friedel-Crafts acylation or acid chloride addition, solvent-dependent | 70–80 | Requires anhydrous conditions |
| Purification | Recrystallization from chloroform or petroleum ether | — | Ensures removal of impurities |
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Differences in Preparation | Impact on Reactivity and Yield |
|---|---|---|---|
| 3,3-Dimethyl-4'-fluorobutyrophenone | C12H15FO | Lacks bromine; simpler halogenation step | Higher yield due to fewer halogen substitutions |
| 4'-Bromo-3,3-dimethyl-3'-fluorobutyrophenone | C12H14BrFO | Fluorine at 3' position instead of 2' | Slightly different reactivity; requires positional selectivity |
| 4'-Bromo-2,3,5,6-tetrafluorobenzeneacetic acid | C8H3BrF4O2 | Multiple fluorines; complex nucleophilic substitution | Lower yield; requires careful control of reaction conditions |
Research Findings and Notes
- The use of cuprous iodide as a catalyst in nucleophilic substitution reactions is critical for achieving good yields and selectivity in halogenated aromatic systems.
- Potassium tert-butoxide serves as a strong base to deprotonate diethyl malonate, facilitating nucleophilic attack on the aromatic halide.
- Hydrolysis and decarboxylation steps must be carefully controlled to avoid side reactions and ensure high purity of the acid intermediate.
- The acylation step to form the ketone is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of acid chlorides.
- Recrystallization solvents and conditions significantly affect the purity and yield of the final product.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Nucleophilic substitution | 4-bromo-2-fluorobenzene, diethyl malonate, CuI, KOtBu, N2, 50 °C, 18 h | Formation of diethyl ester intermediate | Moderate to good yield (40–60%) |
| Hydrolysis & decarboxylation | 40% NaOH, reflux, acidification to pH 2, heating 0.5 h | Conversion to phenylacetic acid derivative | High yield (85–90%) |
| Acylation (ketone formation) | Acid chloride or Friedel-Crafts acylation, anhydrous conditions | Introduction of 3,3-dimethylbutyrophenone group | Good yield (70–80%) |
| Purification | Recrystallization (chloroform, petroleum ether) | Removal of impurities | High purity final product |
Chemical Reactions Analysis
4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom at the 4’ position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or water, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays and studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity with various biological molecules. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Acetophenone Derivatives
3'-Bromo-4'-fluoroacetophenone (CAS 70508)
- Structure: Acetophenone backbone with bromine at 3' and fluorine at 4' positions.
- Properties : Smaller molecular weight (213.07 g/mol) compared to the target compound. The absence of dimethyl groups reduces steric hindrance, making it more reactive in nucleophilic substitutions.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions due to bromine’s reactivity .
4'-Bromo-3'-fluoroacetophenone (CAS 304445-49-6)
- Structure: Bromine at 4' and fluorine at 3' positions on acetophenone.
- Comparison : Structural similarity score (0.86) to the target compound. The positional isomerism of halogens affects electronic distribution; fluorine at 3' (meta to bromine) reduces electron-withdrawing effects compared to fluorine at 2' (ortho) in the target compound .
Halogenated Butyrophenone Derivatives
4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)
- Structure: Chlorine at 4 and fluorine at 4' positions on butyrophenone.
- Properties : Chlorine’s lower electronegativity compared to bromine reduces the compound’s reactivity in aryl halide-mediated reactions. The absence of dimethyl groups decreases steric bulk, enabling faster reaction kinetics in nucleophilic additions .
4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
- Structure: Fluorine at 4' and a piperidino-hydroxyl group on the butyrophenone chain.
- Comparison: The hydroxyl-piperidino substituent introduces hydrogen-bonding capability, unlike the target compound’s dimethyl groups. This structural difference impacts solubility and biological activity .
Bromo-Fluoro Benzophenone Derivatives
4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (CAS 898773-39-2)
- Structure: Bromine at 4', fluorine at 3', and a piperidinomethyl group at the 2 position.
- Properties: Higher molecular weight (376.26 g/mol) and density (1.371 g/cm³) compared to the target compound. The piperidinomethyl group introduces basicity, altering reactivity in acid-catalyzed reactions .
4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone
- Structure: Thiomethylphenyl group at the 3 position of propiophenone.
Methyl-Substituted Analogues
4'-Bromo-3'-methylacetophenone (CAS 37074-40-1)
Structural and Functional Analysis
Electronic Effects
Steric Effects
- 3,3-Dimethyl groups in the target compound create steric shielding around the ketone, reducing accessibility for bulky nucleophiles. This contrasts with unsubstituted analogues like 3'-Bromo-4'-fluoroacetophenone, which show higher reactivity in SN2 mechanisms .
Biological Activity
4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone is an organic compound notable for its complex structure, which includes a bromine atom, a fluorine atom, and two methyl groups attached to the butyrophenone backbone. Its molecular formula is , with a molecular weight of approximately 325.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, suggesting its potential as a therapeutic agent against infections. The specific mechanisms of action remain under investigation, but initial studies suggest that it may interfere with microbial cell wall synthesis or disrupt metabolic pathways crucial for microbial survival.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation and survival. For instance, studies have indicated that this compound can induce cell cycle arrest and promote caspase activation in various cancer cell lines.
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors within biological systems. This binding alters the activity of these targets, leading to pharmacological effects such as inhibition of tumor growth or microbial proliferation. Ongoing research aims to elucidate the precise molecular interactions and pathways involved in its biological activity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses varying degrees of effectiveness against different pathogens, highlighting its potential as an antimicrobial agent.
Study on Anticancer Properties
Another study focused on the anticancer effects of this compound on breast cancer cell lines. The results showed that treatment with this compound led to:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 30 |
| 100 | 30 | 60 |
The data suggest that higher concentrations significantly reduce cell viability while increasing apoptosis rates, indicating a dose-dependent response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
